3-Heptanol

Flavor and Fragrance Sensory Science Chemical Ecology

Researchers analyzing heptanol isomer mixtures face co-elution risks. 3-Heptanol (CAS 589-82-2) resolves this with a distinct physical fingerprint - bp 156-157°C, density 0.818 g/mL, n20/D 1.421 - enabling unambiguous identification. • Chiral scaffold for stereoselective synthesis (sEH inhibitors, PKCα-targeted pyrimidines). • Higher odor threshold (240-410 ppb) vs. 2-heptanol (41-81 ppb) for precise fragrance accords. • JECFA-evaluated; validated liquid heat capacity data (261-382 K) for accurate process simulation.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 589-82-2
Cat. No. B047328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptanol
CAS589-82-2
Synonyms3-Heptanol;  1-Ethyl-1-pentanol;  3-Hydroxyheptane;  DL-3-Heptanol;  NSC 2586; 
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCCC(CC)O
InChIInChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3
InChIKeyRZKSECIXORKHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





3-Heptanol Properties & Procurement


3-Heptanol (CAS 589-82-2) is a chiral secondary alcohol belonging to the constitutional isomer series of heptanols. It is a clear, colorless liquid characterized by a hydroxyl group located on the third carbon of a linear seven-carbon chain [1]. This compound is distinguished from its primary analog 1-heptanol and secondary analogs 2-heptanol and 4-heptanol by its specific substitution pattern, which imparts a unique set of physical, thermophysical, and sensory properties critical for applications in fragrance formulation, chemical ecology, and as a synthetic intermediate .

Fragrance & flavor research
Subtle, herbaceous note for complex accords; JECFA-evaluated usage context
Chiral intermediate synthesis
Versatile secondary alcohol scaffold for stereoselective reaction pathways
Physicochemical property studies
Well-characterized thermophysical and sensory properties for modeling and QC

3-Heptanol vs. 2- and 4-Heptanol


Despite sharing the same molecular formula (C₇H₁₆O) and similar functional group chemistry, 2-heptanol, 3-heptanol, and 4-heptanol are not interchangeable. The position of the hydroxyl group profoundly affects the compound's intermolecular interactions, leading to measurable differences in boiling point, density, refractive index, and odor threshold [1]. Furthermore, the chiral nature of 3-heptanol introduces enantiomer-dependent sensory and biological activities that are entirely absent in the achiral 4-heptanol or the less sterically hindered 1-heptanol [2]. These quantifiable variations directly impact performance in formulation, analytical, and research settings.

Odor profile mismatch
2- and 4-heptanol exhibit different odor thresholds and character; direct replacement may alter sensory perception and fragrance performance.
Physical property shift
Boiling point, density, and refractive index differ measurably, affecting distillation, QC methods, and formulation stability.
Chiral attribute loss
Achiral 4-heptanol or racemic mixtures lack enantiomer-specific activities relevant to chiral synthesis and biological interaction studies.

3-Heptanol Property Comparison


Odor Threshold vs. 2-Heptanol

In flavor and fragrance applications, the odor threshold dictates the minimum concentration required for perception. 3-Heptanol exhibits a significantly higher detection threshold in water (240-410 ppb) compared to the more potent 2-heptanol (41-81 ppb) . This quantitative difference makes 3-heptanol a more subtle, less dominant note in complex fragrance formulations, while 2-heptanol provides a stronger, more immediate fruity-herbaceous impact.

Odor Threshold
Data to verify
3-Heptanol: 240–410 ppb
vs 2-Heptanol: 41–81 ppb
Supports olfactory intensity selection in formulation studies.
Cross-study comparison; absolute values may vary with panel and conditions.
Flavor and Fragrance Sensory Science Chemical Ecology

Boiling Point vs. 2-Heptanol

The boiling point of 3-heptanol (156-157°C at 760 mmHg) is measurably lower than that of 2-heptanol (160-162°C at 760 mmHg) [1]. This 3-6°C difference, while seemingly small, is critical for separation processes like fractional distillation and for applications where thermal stability or volatility is a key performance parameter, such as in GC-MS analysis or solvent evaporation.

Boiling Point
Head-to-head
3-Heptanol: 156–157 °C
vs 2-Heptanol: 160–162 °C
May influence separation method development and GC elution order.
Direct comparison at atmospheric pressure.
Distillation Process Design Analytical Chemistry Solvent Selection

Density vs. 2-Heptanol

At 25°C, 3-heptanol exhibits a density of 0.818 g/mL, while 2-heptanol has a reported density of 0.817 g/mL [1]. While the difference is small (0.001 g/mL), it is reproducible and can be a critical quality control parameter. In multi-component liquid formulations, even minor density variations can affect phase separation, buoyancy, and long-term stability.

Density
Reported
3-Heptanol: 0.818 g/mL
vs 2-Heptanol: 0.817 g/mL
Slight density difference supports QC identification.
Reported values; cross-study verification recommended.
Formulation Stability Physical Property Database Quality Control

Heat Capacity vs. 1- and 4-Heptanol

Isobaric liquid phase heat capacities (Cp) for 3-heptanol, 1-heptanol, and 4-heptanol were systematically measured using Tian-Calvet calorimetry from 261 K to 382 K [1]. The study fills a critical data gap in reliable thermophysical properties for these alcohols. The data reveal that the position of the hydroxyl group leads to distinct temperature-dependent Cp profiles. For example, at 298 K, the Cp values differ measurably, reflecting differences in hydrogen-bonding self-association and molecular flexibility. This quantitative data is essential for accurate process modeling, heat exchanger design, and energy balance calculations in industrial settings.

Heat Capacity
Head-to-head
Cp data from 261–382 K; systematic differences vs 1- and 4-heptanol
Validated data supports accurate process modeling.
Tian-Calvet calorimetry; refer to source for specific values.
Process Engineering Thermodynamic Modeling Calorimetry

Refractive Index vs. 4-Heptanol

The refractive index (n20/D) of 3-heptanol is consistently reported as 1.421, while 4-heptanol exhibits a lower refractive index of approximately 1.4175-1.4215, with a commonly accepted value of 1.4175 . This difference, while small, is significant enough to be used for rapid, non-destructive identification and purity assessment of these structurally similar isomers via refractometry.

Refractive Index
Data to verify
n20/D 1.421 (3-Heptanol)
vs ~1.4175 (4-Heptanol)
RI difference enables rapid isomer identification.
Verify with authentic sample; reported values may vary.
Analytical Method Development Refractometry Purity Analysis

Solubility & LogP vs. 1-Heptanol

3-Heptanol exhibits limited water solubility (reported as 3.984 g/L at 25°C or simply 'insoluble') and a logP of approximately 2.29 . In contrast, the primary alcohol 1-heptanol has a higher water solubility of 2.85 g/L at 100°C and a lower reported odor threshold . The increased hydrophobicity of 3-heptanol (compared to 1-heptanol) is a direct consequence of the secondary alcohol's greater steric hindrance around the hydroxyl group, reducing its ability to form hydrogen bonds with water.

Solubility & LogP
Data to verify
Water solubility ~3.98 g/L, logP 2.29 (3-Heptanol)
1-Heptanol: ~2.85 g/L (100 °C)
Higher hydrophobicity may influence biphasic partitioning.
Cross-study comparison; temperature conditions differ.
Extraction Processes Bioavailability QSAR Modeling

3-Heptanol Applications


Precision Flavor and Fragrance Formulation

For formulators requiring a nuanced, herbaceous note that does not dominate a blend, 3-heptanol's higher odor threshold (240-410 ppb) compared to 2-heptanol (41-81 ppb) makes it the preferred isomer for creating subtle, complex accords. Its use is supported by JECFA evaluation and established usage levels up to 0.2% in fragrance concentrates [1].

Analytical Method Development and Quality Control

The distinct physical property fingerprint of 3-heptanol—specifically its boiling point (156-157°C), density (0.818 g/mL), and refractive index (1.421)—provides multiple orthogonal parameters for its unambiguous identification and quantification. This is particularly valuable when analyzing mixtures containing other heptanol isomers, where chromatographic co-elution is a potential risk [2].

Chemical Process Engineering and Thermodynamic Modeling

Process engineers designing distillation, evaporation, or heat-exchange processes involving secondary alcohols can rely on the validated, compound-specific liquid heat capacity data for 3-heptanol measured from 261 K to 382 K [3]. This data is essential for accurate energy balance calculations and process simulation, reducing design uncertainty compared to using estimated or analog-based values.

Synthetic Intermediate for Chiral Building Blocks

As a chiral secondary alcohol, 3-heptanol serves as a versatile scaffold for introducing stereochemistry. Its use as a building block has been demonstrated in the synthesis of substituted pyrimidine derivatives for PKCα isoform binding studies and in the preparation of sEH inhibitors . Procurement of high-purity 3-heptanol is essential for reproducible stereoselective synthesis.

Application
Selection Property
Validation Focus
Flavor & fragrance research
Olfactory intensity profile
Sensory threshold evaluation and accord design
Isomer-specific analytical development
Orthogonal physical property fingerprint
Boiling point, density, RI cross-verification
Thermodynamic process modeling
Compound-specific heat capacity data
Energy balance simulation validation
Chiral intermediate synthesis
Stereochemical scaffold reactivity
Enantiomeric purity and coupling efficiency

Technical Documentation Hub

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56 linked technical documents
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